molecular formula C12H9NO3 B6414262 5-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, 95% CAS No. 1261937-38-5

5-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, 95%

Cat. No. B6414262
CAS RN: 1261937-38-5
M. Wt: 215.20 g/mol
InChI Key: QKQSXORVHIODCJ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, or 5-H-2-(3,4-MDP), is a synthetic compound with a variety of scientific applications. It is a heterocyclic compound, which is composed of two aromatic rings and one pyridine ring. It has a wide range of uses in medicinal chemistry, drug discovery, and chemical synthesis.

Scientific Research Applications

5-H-2-(3,4-MDP) has a variety of scientific research applications. It has been used as a starting material for the synthesis of a wide range of heterocyclic compounds, including benzodiazepines, pyrrolidines, and indolizines. It has also been used in the synthesis of a variety of drugs, such as analgesics, anticonvulsants, and anti-inflammatory agents. Additionally, 5-H-2-(3,4-MDP) has been used in the development of novel drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-H-2-(3,4-MDP) is not fully understood. However, it is believed to act as an inhibitor of several biochemical pathways, including the cAMP-PKA and MAPK pathways. In addition, it has been shown to interact with several receptors, including 5-HT2A, 5-HT2C, and 5-HT3 receptors.
Biochemical and Physiological Effects
5-H-2-(3,4-MDP) has a variety of biochemical and physiological effects. It has been shown to inhibit the release of several neurotransmitters, including serotonin, norepinephrine, and dopamine. In addition, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and cyclooxygenase-2. Furthermore, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of 5-H-2-(3,4-MDP) in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be difficult to purify. Additionally, it is not very stable in the presence of light and oxygen.

Future Directions

There are a variety of potential future directions for 5-H-2-(3,4-MDP). One potential direction is the development of novel drugs for the treatment of cancer and other diseases. Additionally, it could be used in the development of novel compounds for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, it could be used in the development of novel compounds for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Finally, it could be used in the development of novel compounds for the treatment of metabolic disorders, such as obesity and diabetes.

Synthesis Methods

5-H-2-(3,4-MDP) can be synthesized using two different methods. The first is a reaction between 3,4-methylenedioxyphenylacetic acid and 5-hydroxypyridine, in which the acid is reacted with the pyridine in the presence of a base. The second method involves the reaction of 5-hydroxy-2-methylpyridine with 3,4-methylenedioxyphenylacetic acid in the presence of a base. Both methods yield 5-H-2-(3,4-MDP) as the product.

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-9-2-3-10(13-6-9)8-1-4-11-12(5-8)16-7-15-11/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQSXORVHIODCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284555
Record name 3-Pyridinol, 6-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-38-5
Record name 3-Pyridinol, 6-(1,3-benzodioxol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261937-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 6-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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